-Methyl-5-nitroindoline is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific molecule consists of a five-membered nitrogen-containing ring (indole) with a methyl group attached at the second position and a nitro group attached at the fifth position. While there is limited information readily available on its specific research applications, several studies describe its synthesis and characterization techniques.
One study details the synthesis of 2-methyl-5-nitroindoline through the nitration of 2-methylindole with fuming nitric acid. The product was then purified and characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].
2-Methyl-5-nitroindoline is an organic compound with the molecular formula and a molecular weight of 176.17 g/mol. It is a yellow to orange-brown crystalline powder, characterized by its unique structure that includes a nitro group attached to an indoline ring. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science. Its systematic name is 2-methyl-5-nitro-1H-indole, and it has the CAS registry number 7570-47-0 .
The synthesis of 2-methyl-5-nitroindoline can be achieved through several methods:
2-Methyl-5-nitroindoline has several applications, primarily in:
Several compounds share structural similarities with 2-methyl-5-nitroindoline, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
5-Nitroindole | Lacks methyl group; used in similar applications | |
2-Methyl-5-nitroaniline | An intermediate for azo dyes; shows different reactivity | |
1-Methyl-5-nitroindole | Similar structure but different methyl positioning |
These compounds highlight the diversity within the nitro-substituted indole family and their varying applications based on structural differences. The unique placement of the methyl and nitro groups in 2-methyl-5-nitroindoline contributes to its distinct chemical behavior and potential uses compared to its analogs .
The study of nitroindolines traces its origins to mid-20th century investigations into indole alkaloid functionalization. Early work by Parmerter et al. (1958) demonstrated the feasibility of introducing nitro groups into indoline frameworks through electrophilic aromatic substitution. The development of 6-nitroindoline-2-carboxylate derivatives via nitration of indoline-2-carboxylic acid, as reported by Thieme Connect (2004), marked a pivotal advancement in controlling regioselectivity during nitration. These foundational studies established indoline nitration as a viable pathway for creating bioactive precursors, though specific reports on 2-methyl-5-nitroindoline remain absent from the provided literature.
Nitroindolines occupy a strategic position in heterocyclic systems due to their:
For 2-methyl-5-nitroindoline specifically, the methyl group at C2 introduces steric effects that may influence both reaction kinetics and crystalline packing arrangements, though experimental verification requires further study.
Modern synthetic approaches to nitroindolines emphasize:
A comparative analysis of indoline nitration methods reveals key progress points:
The classical synthesis of 2-methyl-5-nitroindoline begins with benzenamine derivatives, particularly 4-nitro-N-2-propen-1-yl-benzenamine. This route involves a cyclization reaction facilitated by zinc(II)-exchanged montmorillonite clay under microwave irradiation. The process typically achieves a 72% yield by promoting a 3-aza-Cope rearrangement, which forms the indoline core while retaining the nitro and methyl substituents [4]. Key advantages of this method include the regioselective formation of the five-membered ring and the avoidance of hazardous solvents.
Nitration of 2-methylindole precursors provides an alternative route to 2-methyl-5-nitroindoline. Initial nitration of 2-methylindole with a mixture of sodium nitrate and sulfuric acid at 0°C selectively introduces the nitro group at the 5-position, yielding 2-methyl-5-nitroindole in 96% efficiency [1] [5]. Subsequent reduction of the indole scaffold to indoline is achieved via catalytic hydrogenation or borohydride-mediated processes. This two-step approach benefits from the commercial availability of 2-methylindole and the high selectivity of the nitration step [5].
Optimizing nitration conditions is critical for maximizing yield and minimizing byproducts. Studies demonstrate that reaction temperature, acid concentration, and residence time significantly influence outcomes. For example, nitration in concentrated nitric acid at 80°C with a residence time of 0.5 minutes achieves near-quantitative conversion, whereas lower temperatures (20°C) require extended reaction times [3]. The use of fuming sulfuric acid as a dehydrating agent further enhances nitration efficiency by preventing hydrolysis of sensitive intermediates [5].
Parameter | Optimal Condition | Yield (%) | Reference |
---|---|---|---|
Temperature | 80°C | >99 | [3] |
Residence Time | 0.5 minutes | 86 | [3] |
Acid Concentration | 100% HNO₃ | 94 | [3] |
Zinc plays a dual role in modern synthesis, acting as both a Lewis acid catalyst and a reducing agent. In the cyclization of 4-nitro-N-2-propen-1-yl-benzenamine, zinc(II)-montmorillonite facilitates electron transfer, accelerating the 3-aza-Cope rearrangement. This method reduces reaction times from hours to minutes while maintaining high regioselectivity [4].
Montmorillonite clay, particularly zinc-exchanged variants, serves as an efficient heterogeneous catalyst for indoline synthesis. Its layered structure provides acidic sites that promote cyclization without requiring corrosive mineral acids. A notable application involves the one-pot synthesis of 2-methyl-5-nitroindoline, where montmorillonite achieves 72% yield under microwave conditions [4].
Microwave irradiation revolutionizes indoline synthesis by enabling rapid heating and precise temperature control. For instance, the cyclization of 4-nitro-N-2-propen-1-yl-benzenamine completes within 6 minutes under microwave irradiation, compared to 24 hours under conventional heating. This method enhances energy efficiency and reduces side reactions, making it ideal for scalable production [4].
The adoption of montmorillonite clay aligns with green chemistry principles by replacing traditional acid catalysts. Its reusability and non-toxic nature minimize waste generation, while microwave-assisted reactions reduce energy consumption by up to 70% compared to thermal methods [4].
Continuous flow reactors improve reaction efficiency by ensuring uniform mixing and heat transfer. Pilot-scale studies using flow plates demonstrate a space-time yield of 1923 kg·L⁻¹·day⁻¹ for nitration reactions, surpassing batch processes in both safety and productivity [3].
Key parameters for yield optimization include catalyst loading (0.5–1.0 mol%), substrate concentration (0.33–0.50 M), and reaction temperature (60–80°C). For example, increasing the concentration of 2-methylindole from 0.33 M to 0.50 M in flow reactors elevates throughput by 50% without compromising purity [3] [4].
Acute Toxic;Irritant